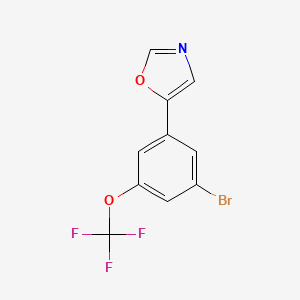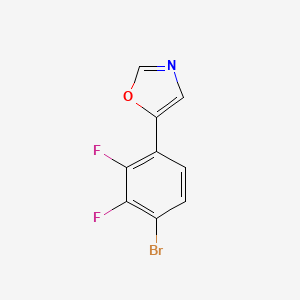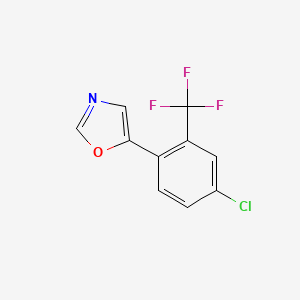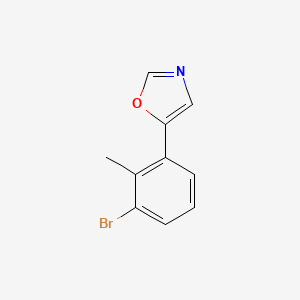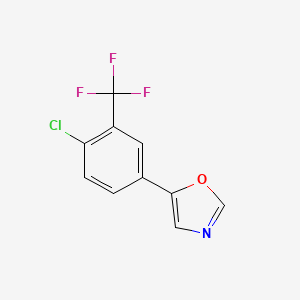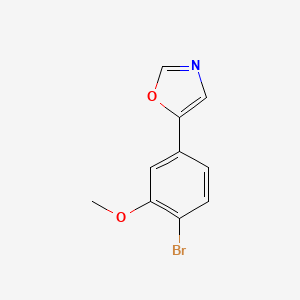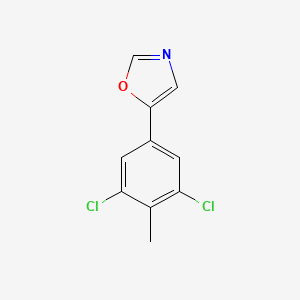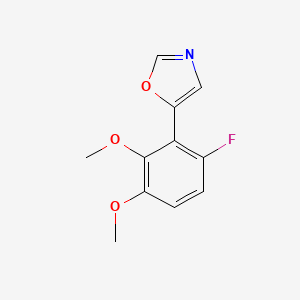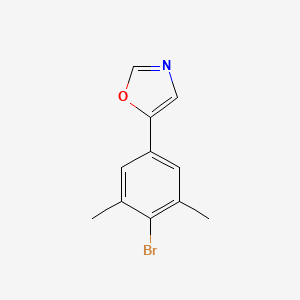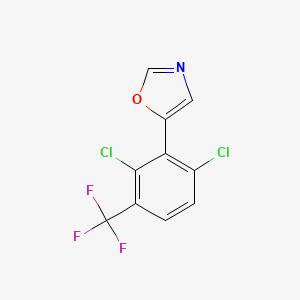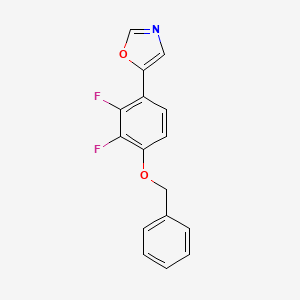
5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole is a compound that belongs to the class of organic compounds known as oxazoles . Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms . The IUPAC name of this compound is 5-(4-(benzyloxy)-3-fluorophenyl)oxazole . It has a molecular weight of 269.28 .
Synthesis Analysis
The synthesis of oxazoles often involves the Robinson–Gabriel synthesis by dehydration of 2-acylaminoketones . Other methods include the Fischer oxazole synthesis from cyanohydrins and aldehydes, the reaction of α-haloketones and formamide, and the Van Leusen reaction with aldehydes and TosMIC . A quaternary ammonium hydroxide ion exchange resin can catalyze the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .Molecular Structure Analysis
The molecular structure of 5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole consists of a five-membered oxazole ring attached to a phenyl ring through a benzyloxy group . The InChI code of this compound is 1S/C16H12FNO2/c17-14-8-13 (16-9-18-11-20-16)6-7-15 (14)19-10-12-4-2-1-3-5-12/h1-9,11H,10H2 .Chemical Reactions Analysis
Oxazoles undergo various chemical reactions. For instance, they can undergo direct arylation at both C-5 and C-2 positions with high regioselectivity for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Oxazoles can also undergo formylation with dimethylformamide to give 2-formyloxazole . Electrophilic aromatic substitution takes place at C5, but requires electron-donating groups .Physical And Chemical Properties Analysis
5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole is a solid compound . It has a molecular weight of 269.28 . Oxazoles, in general, are weak bases; their conjugate acids have a pKa of 0.8, compared to 7 for imidazole .科学的研究の応用
Pharmaceutical Chemistry
Oxazoles are an important class of biologically active compounds in pharmaceutical chemistry . They are considered as the main structure of many biologically active compounds . Therefore, “5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole” could potentially be used in the development of new pharmaceuticals.
Antibacterial Applications
Oxazole derivatives have been shown to exhibit antibacterial properties . Therefore, “5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole” could potentially be used in the development of new antibacterial drugs.
Antifungal Applications
In addition to their antibacterial properties, oxazole derivatives also exhibit antifungal activities . This suggests that “5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole” could be used in the development of antifungal drugs.
Antiviral Applications
Oxazole derivatives have been shown to have antiviral activities . This suggests that “5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole” could be used in the development of antiviral drugs.
Anticancer Applications
Oxazole derivatives have been shown to have anticancer activities . This suggests that “5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole” could be used in the development of anticancer drugs.
Anti-inflammatory Applications
Oxazole derivatives have been shown to have anti-inflammatory activities . This suggests that “5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole” could be used in the development of anti-inflammatory drugs.
Safety and Hazards
将来の方向性
Oxazole derivatives, including 5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole, have potential for future research and development due to their wide range of biological activities . They can serve as intermediates for the synthesis of new chemical entities in medicinal chemistry . Future research could focus on synthesizing various oxazole derivatives and screening them for various biological activities .
作用機序
Target of Action
Oxazole derivatives have been reported to exhibit a wide spectrum of biological activities and therapeutic potential . They have shown prominent potential as analgesics, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . Therefore, the targets can vary depending on the specific biological activity of the compound.
Mode of Action
Oxazole derivatives are known to interact with their targets through various non-covalent interactions . The substitution of various groups on the oxazole ring imparts different activity . For instance, compounds having a C-3 Me substituent on the central isoxazoline ring were potent analgesics, as well as selective towards COX-2 .
Biochemical Pathways
Oxazole derivatives are known to affect various biochemical pathways depending on their specific biological activity . For instance, they can inhibit the enzymatic activity of COX-2, thereby affecting the prostaglandin synthesis pathway .
Pharmacokinetics
Oxazole derivatives are generally known for their good bioavailability . The presence of the oxazole ring can enhance the metabolic stability of the compound .
Result of Action
Oxazole derivatives are known to exhibit various biological activities, such as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . Therefore, the molecular and cellular effects can vary depending on the specific biological activity of the compound.
Action Environment
The stability and efficacy of oxazole derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
特性
IUPAC Name |
5-(2,3-difluoro-4-phenylmethoxyphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO2/c17-15-12(14-8-19-10-21-14)6-7-13(16(15)18)20-9-11-4-2-1-3-5-11/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZGCSIGIWMLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)C3=CN=CO3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(Benzyloxy)-2,3-difluorophenyl)oxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



